4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine
Description
4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine (CAS: 1096943-32-6) is a heterocyclic compound featuring a thiazol-2-amine core linked via a methylene bridge to a piperazine ring substituted with a pyrimidin-2-yl group. This structure combines pharmacophoric elements commonly found in kinase inhibitors and receptor modulators, including the hydrogen-bonding capabilities of the pyrimidine ring and the conformational flexibility of the piperazine moiety .
Properties
IUPAC Name |
4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6S/c13-11-16-10(9-19-11)8-17-4-6-18(7-5-17)12-14-2-1-3-15-12/h1-3,9H,4-8H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRLROGRYATDON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)N)C3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine is a novel heterocyclic organic compound that has garnered attention in recent pharmacological research due to its potential biological activities. This compound features a unique structure combining piperazine, pyrimidine, and thiazole motifs, which are known for their diverse biological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Structure and Composition
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H16N4S
- Molecular Weight : 244.35 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H16N4S |
| Molecular Weight | 244.35 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
| Storage Temperature | 4 °C |
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole and piperazine have been reported to inhibit the growth of various bacterial strains. A study focusing on related compounds demonstrated their effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) through mechanisms such as DNA gyrase inhibition and cell membrane disruption .
The proposed mechanism of action for this compound includes:
- Cell Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial cell membranes, leading to cell lysis.
- Inhibition of DNA Gyrase : The compound may inhibit DNA gyrase activity, crucial for bacterial DNA replication and repair .
- Uptake into Microbial Cells : The positive ionic form of the compound facilitates its uptake into microbial cells due to the negatively charged nature of bacterial cell walls .
Table 2: Antimicrobial Efficacy Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Methicillin-resistant S. aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
Study on Antimicrobial Properties
A comprehensive study investigated the antimicrobial efficacy of a related thiazole-piperazine compound against various pathogens. The findings indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with a notable effect on MRSA strains. The study utilized fluorescence microscopy to confirm cellular uptake and transmission electron microscopy (TEM) to visualize structural changes in treated bacteria .
Research Findings
Further research is needed to fully elucidate the biological activity of this compound. Preliminary findings suggest that it could serve as a lead compound for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.
Comparison with Similar Compounds
Thiazol-2-amine Derivatives
- 5-(Pyridin-4-yl)thiazol-2-amine (CAS: 146366-04-3): Key Features: Retains the thiazol-2-amine core but replaces the pyrimidin-2-yl-piperazine group with a pyridin-4-yl substituent. Implications: The pyridine ring enhances π-π stacking interactions but lacks the hydrogen-bonding diversity of pyrimidine. No specific biological activity is reported, though similar compounds are explored as kinase inhibitors .
4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine (CAS: 886507-37-5) :
Piperazine-Pyrimidine Hybrids
(R)-6-(2-(Methoxymethyl)pyrrolidine-1-yl)-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrrolo[4,5-d]pyrimidin-4-amine (Compound 10, ) :
- 4-Methyl-N-[[3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenyl]methylideneamino]-1,3-thiazol-2-amine: Key Features: Combines a trifluoromethyl-pyrimidine group with a thiazol-2-amine via an oxyphenyl linker.
Data Table: Key Features of Comparable Compounds
Research Findings and Implications
- Piperazine Flexibility : The piperazine ring in the target compound may improve solubility and enable dual binding modes, as seen in Compound 10 , where the (R)-methoxymethyl group optimizes steric interactions .
- Pyrimidine vs. Pyridine : Pyrimidine’s dual nitrogen atoms (vs. pyridine’s single N) enhance hydrogen-bonding diversity, critical for targeting ATP-binding pockets in kinases .
- Synthetic Optimization : Microwave-assisted synthesis (e.g., ) reduces reaction times for piperazine derivatives, suggesting a viable route for scaling the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
